2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a combination of piperidine, thiazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic synthesis. The key steps include:
Formation of the piperidine derivative: Starting with 2-methylpiperidine, the compound is reacted with an appropriate acylating agent to introduce the oxoethyl group.
Thiazole ring formation: The thiazole ring is synthesized through a cyclization reaction involving thiourea and an α-haloketone.
Thioether linkage: The piperidine derivative is then coupled with the thiazole derivative through a thioether linkage, typically using a thiolating agent under basic conditions.
Final coupling: The thiophene moiety is introduced in the final step through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazole and thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may find use in the development of new materials with specific electronic or photonic properties due to its heterocyclic components.
Mechanism of Action
The mechanism of action of 2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and thiophene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
- **2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
- **2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
Uniqueness
The uniqueness of this compound lies in its combination of piperidine, thiazole, and thiophene moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S3/c1-12-5-2-3-7-20(12)16(22)11-23-10-15(21)19-17-18-13(9-25-17)14-6-4-8-24-14/h4,6,8-9,12H,2-3,5,7,10-11H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAELEAKUPOGMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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